A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural features is paramount. This guide will delve into the predicted spectral data, the rationale behind the chemical shifts and coupling patterns, a detailed experimental protocol for data acquisition, and the structural insights gleaned from the analysis.
Introduction: The Significance of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone and the Power of NMR
2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone (CAS No. 1189968-86-2) is a complex organic molecule incorporating several key functional groups: an aromatic ring, a methoxy group, a sulfonamide moiety, an azide group, and a propanone chain.[1] The interplay of these groups dictates the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous structural elucidation of such molecules in solution.[2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, offering a foundational dataset for researchers working with this compound or its analogs.
Predicted NMR Spectral Data
In the absence of experimentally acquired spectra in the public domain, the following ¹H and ¹³C NMR data have been predicted using advanced computational algorithms and a comprehensive understanding of substituent effects on chemical shifts.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2' | ~8.2 | d | ~2.0 | 1H |
| H-6' | ~7.8 | dd | ~8.5, 2.0 | 1H |
| H-5' | ~7.0 | d | ~8.5 | 1H |
| -SO₂NH₂ | ~5.5 | br s | - | 2H |
| H-2 | ~4.5 | q | ~7.0 | 1H |
| -OCH₃ | ~4.0 | s | - | 3H |
| H-3 | ~1.6 | d | ~7.0 | 3H |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-1) | ~195 |
| C-4' | ~160 |
| C-1' | ~132 |
| C-3' | ~130 |
| C-6' | ~128 |
| C-2' | ~115 |
| C-5' | ~112 |
| C-2 | ~60 |
| -OCH₃ | ~56 |
| C-3 | ~18 |
Spectral Interpretation and Rationale
The predicted chemical shifts are rationalized based on the electronic environment of each nucleus, which is influenced by shielding and deshielding effects from adjacent functional groups.
¹H NMR Spectrum Analysis
-
Aromatic Protons (H-2', H-5', H-6'): The protons on the benzene ring are expected to resonate in the downfield region (δ 7.0-8.2 ppm) due to the deshielding effect of the aromatic ring current.[4][5] The electron-withdrawing carbonyl and sulfonamide groups, and the electron-donating methoxy group, create a distinct substitution pattern. H-2' is predicted to be the most deshielded due to its ortho position to the strongly electron-withdrawing carbonyl group and meta to the sulfonamide. H-6' will be deshielded by the ortho carbonyl and influenced by the para methoxy group, likely appearing as a doublet of doublets. H-5' is ortho to the electron-donating methoxy group and will be the most shielded of the aromatic protons.
-
Sulfonamide Protons (-SO₂NH₂): The protons of the sulfonamide group are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable and is dependent on concentration and solvent.
-
Methine Proton (H-2): This proton is adjacent to the electron-withdrawing azide and carbonyl groups, leading to a significant downfield shift to around 4.5 ppm. It will appear as a quartet due to coupling with the three protons of the methyl group (H-3).
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet at approximately 4.0 ppm, a characteristic region for methoxy groups attached to an aromatic ring.[6]
-
Methyl Protons (H-3): These protons are on a carbon adjacent to the chiral center (C-2) and will appear as a doublet around 1.6 ppm due to coupling with the H-2 proton.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C-1): The carbonyl carbon of the ketone is highly deshielded and is expected to resonate at the lowest field, around 195 ppm.
-
Aromatic Carbons (C-1' to C-6'): Aromatic carbons typically resonate in the 110-160 ppm range.[7] The carbon attached to the electron-donating methoxy group (C-4') will be the most deshielded in this region. The carbons directly bonded to the carbonyl (C-1') and sulfonamide (C-3') groups will also be significantly downfield. The remaining aromatic carbons (C-2', C-5', C-6') will have their chemical shifts influenced by the combined electronic effects of the substituents.
-
Aliphatic Carbons (C-2, C-3): The carbon bearing the azide group (C-2) is expected around 60 ppm due to the electronegativity of the nitrogen atoms. The terminal methyl carbon (C-3) will be the most shielded, appearing at approximately 18 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the characteristic region of 55-60 ppm.[6]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Analyte Purity: Ensure the sample of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly affect the chemical shifts.
-
Concentration:
-
Sample Handling:
-
Weigh the sample accurately in a clean, dry vial.
-
Add the deuterated solvent and gently agitate to dissolve the sample completely.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube securely to prevent solvent evaporation.
-
NMR Instrument Parameters
The following are typical parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
Advanced Structural Elucidation with 2D NMR
For unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR experiments are indispensable.[2][12][13][14]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, confirming which protons are spin-coupled to each other. For the target molecule, a cross-peak between H-2 and H-3 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the carbon skeleton and assigning quaternary carbons. For instance, correlations from the -OCH₃ protons to the C-4' carbon would confirm their connectivity.
Visualization of Molecular Structure and Experimental Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Figure 1. 2D representation of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone.
Figure 2. Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, alongside a robust experimental protocol for its acquisition and interpretation. The predicted data, based on established principles of NMR spectroscopy, serves as a valuable resource for the identification and structural verification of this compound. For definitive structural confirmation, it is recommended to acquire experimental 1D and 2D NMR data and compare it with the predictions outlined in this guide. The methodologies described herein are fundamental to the workflow of researchers in organic synthesis, medicinal chemistry, and drug development, enabling the precise characterization of novel chemical entities.
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